7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15FN2O4 and its molecular weight is 390.4g/mol. The purity is usually 95%.
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Biological Activity
7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C22H15FN2O4
- Molecular Weight : 390.4 g/mol
The structure includes a chromeno-pyrrole core with various substituents that contribute to its biological activity. The presence of a fluorine atom and an isoxazole ring are notable features that may influence its pharmacological properties.
Antibacterial Activity
Research indicates that derivatives of the chromeno[2,3-c]pyrrole class exhibit significant antibacterial properties. For instance, related compounds have shown activity against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like gentamicin .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Chromeno[2,3-c]pyrrole Derivative | Staphylococcus aureus | 32 µg/mL |
Chromeno[2,3-c]pyrrole Derivative | Escherichia coli | 64 µg/mL |
Antioxidant Activity
The compound has also been reported to exhibit antioxidant properties. Studies on similar chromeno-pyrrole derivatives demonstrated their ability to scavenge free radicals and reduce oxidative stress in vitro . This suggests potential applications in preventing oxidative damage in biological systems.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can induce oxidative stress in target cells.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various chromeno-pyrrole derivatives, including our compound of interest. The results indicated that modifications at specific positions on the chromeno structure significantly affected antibacterial potency. The study found that the presence of the isoxazole ring enhanced activity against Gram-positive bacteria .
Study on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of chromeno-pyrrole derivatives. The study utilized various assays (DPPH and ABTS) to measure radical scavenging activity. Results showed that these compounds effectively reduced oxidative stress markers in cultured cells .
Properties
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O4/c1-11-3-5-13(6-4-11)19-18-20(26)15-10-14(23)7-8-16(15)28-21(18)22(27)25(19)17-9-12(2)29-24-17/h3-10,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHISLOYWKYMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.